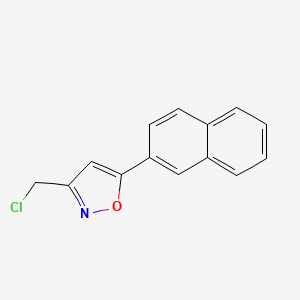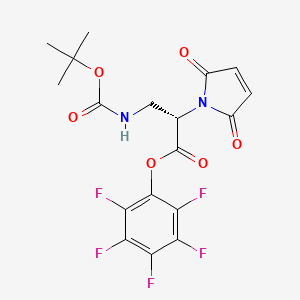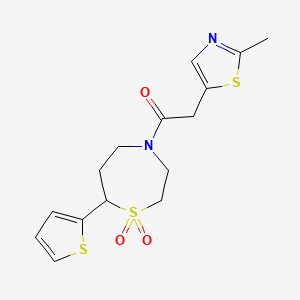![molecular formula C16H16N6O4S B2522953 4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide CAS No. 946229-91-0](/img/structure/B2522953.png)
4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications of Structurally Similar Compounds
Radioligand Development for Neurological Studies : Compounds with specific structural characteristics, such as benzamide derivatives, have been investigated for their potential as radioligands in positron emission tomography (PET) studies. These compounds can be designed to bind selectively to neurological targets, providing insights into brain function and pathology. For example, a study on [11C]HMS011, a radiolabeled derivative of perampanel acting on AMPA receptors, demonstrated promising in vivo properties for PET imaging in the brain, indicating its potential for neurological research and diagnostics (Takahata et al., 2017).
Metabolism and Excretion Studies : Understanding the metabolism and excretion kinetics of novel compounds is crucial for assessing their safety and efficacy. Studies on various compounds, including those for treating conditions such as myelofibrosis or insomnia, offer insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help in the safe and effective application of new drugs in clinical settings (Shilling et al., 2010; Renzulli et al., 2011).
Cancer Research : Benzamide derivatives and related compounds have been explored for their therapeutic potential in cancer treatment. For instance, the radiolabeled benzamide ([iodine-123]-(S)-IBZM) has been investigated for its ability to detect melanoma metastases, leveraging the compound's affinity for specific cellular targets in melanoma cells (Maffioli et al., 1994).
Neuropharmacological Investigations : The selective affinity of compounds for specific dopamine receptor subtypes, such as seen with pramipexole, highlights their potential for studying and treating neurological disorders like Parkinson's disease. These compounds can be used to investigate the role of neurotransmitter systems in disease pathology and to develop targeted therapies (Piercey et al., 1996).
Biomonitoring and Environmental Health : The development and application of methods for biomonitoring exposure to hazardous compounds, including carcinogenic heterocyclic amines, are critical for public health. Studies on the detection of metabolites in human urine facilitate the assessment of exposure levels and risks associated with dietary and environmental sources (Wakabayashi et al., 1993).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further exploration of its potential biological and pharmacological activities. Given the reported activities of similar compounds, it may be of interest to investigate its potential as an antiviral, antimicrobial, or anticancer agent .
Propriétés
IUPAC Name |
4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c17-13(25)9-1-3-10(4-2-9)19-12(24)8-27-16-20-14-11(15(26)21-16)7-18-22(14)5-6-23/h1-4,7,23H,5-6,8H2,(H2,17,25)(H,19,24)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERXMIXSMRATBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4As,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)
![3-(4-Fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2522874.png)
![3-Tert-butyl-7,9-dimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2522876.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)

![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)
![5-Chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2522889.png)

